Photocatalytic H₂ Evolution: D-A COF vs. Non-D-A COF
In a direct head-to-head comparison, the donor-acceptor COF BTT-BpyDAN-COF constructed with BPyDAN as the acceptor linker exhibited a hydrogen evolution rate of 10.1 mmol g⁻¹ h⁻¹ under visible-light irradiation (λ > 420 nm), representing an approximately 2.6‑fold enhancement over the non‑D‑A control COF BTT‑PDAN‑COF built with p‑xylylenedicyanide (PDAN) [1]. The BPyDAN‑based COF also achieved an apparent quantum efficiency (AQE) of 4.83% at 420 nm, a metric not reported for the PDAN‑based counterpart [1]. The performance gain is attributed to the 2,2'‑bipyridine unit in BPyDAN functioning as an electron‑deficient acceptor that, together with the benzotrithiophene donor, establishes a specific intermolecular charge‑transfer pathway that suppresses electron‑hole recombination [1].
| Evidence Dimension | Photocatalytic hydrogen evolution rate |
|---|---|
| Target Compound Data | BTT-BpyDAN-COF: 10.1 mmol g⁻¹ h⁻¹; AQE 4.83% at 420 nm |
| Comparator Or Baseline | BTT-PDAN-COF: ~3.88 mmol g⁻¹ h⁻¹ (2.6-fold lower); AQE not reported |
| Quantified Difference | 2.6-fold higher HER for BPyDAN-based COF relative to PDAN-based COF |
| Conditions | Visible light (λ > 420 nm), triethanolamine sacrificial agent, Pt co-catalyst; Journal of Colloid and Interface Science, 2024 |
Why This Matters
A 2.6‑fold difference in hydrogen evolution rate directly impacts the economic viability of photocatalytic water‑splitting systems and makes BPyDAN the preferred linker for high‑performance D‑A COF photocatalysts.
- [1] Gu, C.-C. et al., Donor-acceptor moiety functionalized covalent organic frameworks for boosting charge separation and H₂ photogeneration. J. Colloid Interface Sci. 2024, 658, 218–227. View Source
